molecular formula C10H8O4 B12994707 5-(Furan-2-ylmethyl)furan-2-carboxylic acid

5-(Furan-2-ylmethyl)furan-2-carboxylic acid

Cat. No.: B12994707
M. Wt: 192.17 g/mol
InChI Key: ZOKXRULIMRIEDF-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)furan-2-carboxylic acid typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions. Additionally, the use of renewable resources such as biomass-derived furfural can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation, and various catalysts for reduction and substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as 5-formyl furan-2-carboxylic acid and other substituted furans. These products can have significant applications in different fields .

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-ylmethyl)furan-2-carboxylic acid is unique due to its dual furan rings and the specific positioning of its functional groups. This structure gives it distinct chemical properties and makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-(furan-2-ylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-10(12)9-4-3-8(14-9)6-7-2-1-5-13-7/h1-5H,6H2,(H,11,12)

InChI Key

ZOKXRULIMRIEDF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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